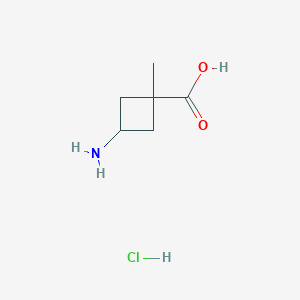

3-(Boc-amino)-6-chloropyridine-2-carboxylic acid

Übersicht

Beschreibung

3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . Primary amines are unique because they can accommodate two such groups . The Boc group was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Synthesis Analysis

N-Protected amino acids can be easily converted into chiral α-amino aldehydes in a one-pot reaction by activation with CDI followed by reduction with DIBAL-H . This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids in very good isolated yields and complete stereointegrity . Another technique using nanomicelles of Boc amino acids with DMTMM might be suitable for aqueous peptide synthesis .

Molecular Structure Analysis

The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .

Chemical Reactions Analysis

A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

Wissenschaftliche Forschungsanwendungen

Building Blocks in Peptide Synthesis

3-(Boc-amino)-6-chloropyridine-2-carboxylic acid finds application as a building block in the synthesis of peptidomimetics. For example, in the study by Bissyris et al. (2005), an unnatural amino acid, 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC), shows promise for use in the synthesis of peptidomimetics, employing methodologies like Boc or Fmoc for incorporation in peptide sequences (Bissyris et al., 2005).

Synthesis of Enantiopure Compounds

The compound is also involved in the synthesis of enantiopure compounds. Dietrich and Lubell (2003) synthesized enantiopure pyrrolizidinone amino acid using a similar compound, highlighting the role of these compounds in creating stereochemically complex molecules (Dietrich & Lubell, 2003).

Synthesis of Biologically Active Compounds

Ferrini et al. (2015) demonstrated the use of a related molecule, 5-amino-1,2,3-triazole-4-carboxylic acid, in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This showcases the potential of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid in the synthesis of compounds with biological activity (Ferrini et al., 2015).

Stereoselective Preparation of Derivatives

Yoshinari et al. (2011) focused on the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives, incorporating similar compounds into cyclic peptides, providing insights into its use in precise stereochemical syntheses (Yoshinari et al., 2011).

Amidation of Carboxylic Acids

Kang et al. (2008) utilized a compound related to 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid for the amidation of carboxylic acids, highlighting its role in the formation of amides which are crucial in peptide synthesis (Kang et al., 2008).

Zukünftige Richtungen

Future directions for research into Boc-protected compounds like 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid could include the development of more efficient and sustainable methods for N-Boc deprotection . Another promising direction could be the exploration of new applications for Boc-protected compounds in the synthesis of complex molecular structures .

Eigenschaften

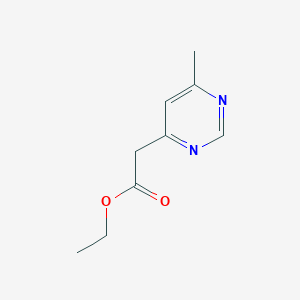

IUPAC Name |

6-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)13-6-4-5-7(12)14-8(6)9(15)16/h4-5H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRAYUMXMVTFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-amino)-6-chloropyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)

![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)